molecular formula C22H21NO2 B250503 N-benzyl-4-(benzyloxy)-N-methylbenzamide

N-benzyl-4-(benzyloxy)-N-methylbenzamide

Cat. No.: B250503
M. Wt: 331.4 g/mol
InChI Key: BZCZKTCADXGGOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-4-(benzyloxy)-N-methylbenzamide is a benzamide derivative featuring dual benzyl substituents on the amide nitrogen and a benzyloxy group at the para position of the aromatic ring.

Properties

Molecular Formula

C22H21NO2

Molecular Weight

331.4 g/mol

IUPAC Name

N-benzyl-N-methyl-4-phenylmethoxybenzamide

InChI

InChI=1S/C22H21NO2/c1-23(16-18-8-4-2-5-9-18)22(24)20-12-14-21(15-13-20)25-17-19-10-6-3-7-11-19/h2-15H,16-17H2,1H3

InChI Key

BZCZKTCADXGGOK-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Alkyl vs. Aromatic Substituents: 4-(Benzyloxy)-N-butylbenzamide (CAS: 84403-54-3) replaces the N-benzyl-N-methyl groups with a butyl chain. N-Methoxy-N-methyl-4-phenylmethoxybenzamide (CAS: 252199-28-3) introduces methoxy and methyl groups on the amide nitrogen. The methoxy group increases electron density, altering reactivity in nucleophilic substitutions .
  • Functional Group Variations: Sulfonamide Derivatives (e.g., compounds 21a–21d in and ): Replacement of the benzamide with sulfonamide groups enhances hydrogen-bonding capacity, improving binding affinity in biological targets like MCL-1/BCL-2 inhibitors. However, this modification may reduce metabolic stability due to increased polarity .

Comparative Data Tables

Table 1: Substituent Impact on Key Properties

Compound Name Substituents Melting Point (°C) Yield (%) Key Applications
N-Benzyl-4-(benzyloxy)-N-methylbenzamide N-Benzyl, N-methyl, 4-benzyloxy Not reported Not reported Intermediate in drug discovery
4-(Benzyloxy)-N-butylbenzamide N-Butyl, 4-benzyloxy Not reported 70–85* Solubility studies
N-Methoxy-N-methyl-4-phenylmethoxybenzamide N-Methoxy, N-methyl, 4-benzyloxy Not reported 22–56† Synthetic intermediate
Compound 7d (sulfonamide) Sulfonamide, chloro-dimethylphenoxy Bright yellow solid 56 Dual MCL-1/BCL-2 inhibition

*Yields inferred from analogous synthesis methods.
†Yield range from and .

Table 2: Reaction Efficiency Across Methods

Compound Class Conventional Reflux Time (h) Ultrasound Time (h) Yield (%) Conventional Yield (%) Ultrasound
4-Benzyloxy azetidinone derivatives 8–10 0.5–0.75 70–80 75–85
Sulfonamide derivatives () 12–24 Not reported 22–90 Not applicable

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.